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Compound of Interest

Compound Name: 1,5-Dimethylanthracene

Cat. No.: B093469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of 1,5-
dimethylanthracene, a substituted polycyclic aromatic hydrocarbon. Understanding the

electronic and structural properties of such molecules at a quantum level is pivotal for

predicting their behavior in various applications, including materials science and as potential

scaffolds in drug design. This document summarizes key computed properties, outlines the

underlying computational methodologies, and visualizes the relationships between structure

and electronic characteristics.

Core Computational Data Summary
The following tables present a summary of quantitative data derived from quantum chemical

calculations on dimethylanthracene isomers and related substituted anthracenes. These values

provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic

properties.

Property Value Method Reference

Ionization Potential

(IP)

Varies little among

isomers
DFT [1]

Electron Affinity (EA)
Varies little among

isomers
DFT [1]
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Table 1: Electronic Properties of Dimethylanthracene Isomers.

Property Value Method Reference

HOMO-LUMO Gap
Inversely correlated

with conjugation
DFT/TD-DFT [2][3]

Vertical Excitation

Wavelength

~441 nm (for 1,5-

diethylanthracene)
TD-DFT [2][3]

Table 2: Spectroscopic and Frontier Molecular Orbital Data for 1,5-Disubstituted

Anthracenes.Note: The vertical excitation wavelength is for 1,5-diethylanthracene, a close

structural analog of 1,5-dimethylanthracene.

Experimental and Computational Protocols
The data presented in this guide are derived from Density Functional Theory (DFT) and Time-

Dependent Density Functional Theory (TD-DFT) calculations, which are powerful

computational methods for investigating the electronic structure of molecules.

Density Functional Theory (DFT) for Ground-State Properties:

DFT methods were employed to determine the equilibrium geometries, ionization potentials,

electronic affinities, dipole moments, and electronic dipole polarizabilities of

dimethylanthracene isomers.[1] A typical DFT calculation involves the following steps:

Structure Optimization: The initial molecular geometry of 1,5-dimethylanthracene is

optimized to find the lowest energy conformation. This is achieved by calculating the forces

on each atom and iteratively adjusting their positions until a minimum on the potential energy

surface is reached.

Frequency Analysis: To ensure the optimized structure corresponds to a true minimum,

vibrational frequency calculations are performed. The absence of imaginary frequencies

confirms a stable structure.

Property Calculation: Once the optimized geometry is obtained, various electronic properties

such as ionization potential, electron affinity, and dipole moment are calculated.
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A commonly used functional for such calculations on polycyclic aromatic hydrocarbons is

B3LYP, often paired with a basis set like 6-311+G(d).[4][5]

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:

TD-DFT is utilized to investigate the electronic excited states of molecules, providing insights

into their UV-Vis absorption spectra. For 1,5-disubstituted anthracenes, TD-DFT calculations

were used to determine the vertical excitation wavelengths.[2][3] The general workflow is as

follows:

Ground-State DFT Calculation: An accurate ground-state calculation is a prerequisite for a

reliable TD-DFT calculation.

Excited-State Calculation: The TD-DFT calculation is then performed on the optimized

ground-state geometry to compute the energies and oscillator strengths of electronic

transitions. The transition with the highest oscillator strength typically corresponds to the

main absorption peak in the UV-Vis spectrum.

Visualizing Computational Workflows and Molecular
Properties
The following diagrams, generated using the DOT language, illustrate the logical flow of the

computational experiments and the relationship between the molecular structure and its key

electronic properties.
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Figure 1: Computational workflow for determining the quantum chemical properties of 1,5-
dimethylanthracene.
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Figure 2: Relationship between the molecular structure of 1,5-dimethylanthracene and its

electronic properties.

Concluding Remarks
The quantum chemical calculations summarized herein provide a detailed picture of the

electronic landscape of 1,5-dimethylanthracene. The use of DFT and TD-DFT allows for the

prediction of key parameters that govern its behavior. While specific experimental data for 1,5-
dimethylanthracene is sparse in the reviewed literature, the theoretical investigation of its

isomers and structurally similar compounds offers valuable insights.[1][2][3] These

computational approaches are indispensable tools in modern chemical research, enabling the

rational design of molecules with tailored properties for applications in drug development and

materials science. Further experimental validation of these computational predictions would be

a valuable next step in fully characterizing this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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